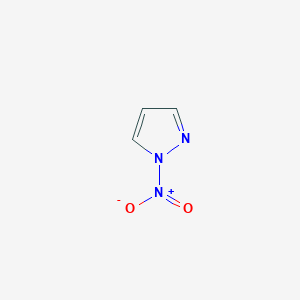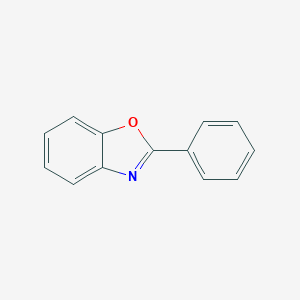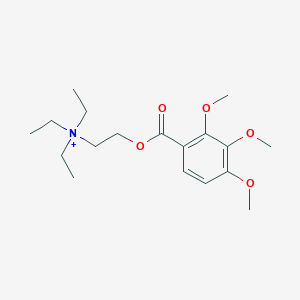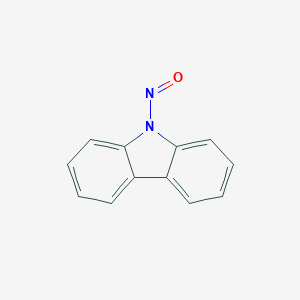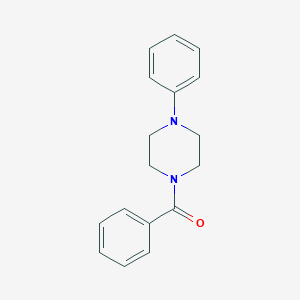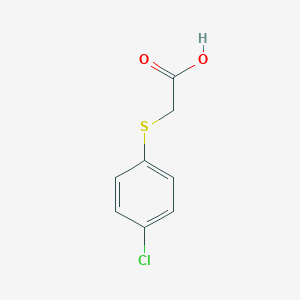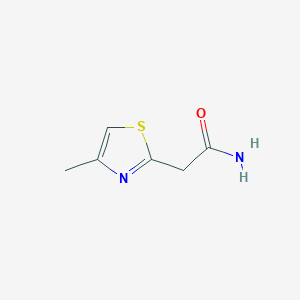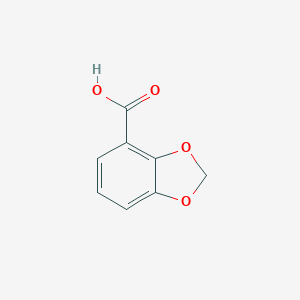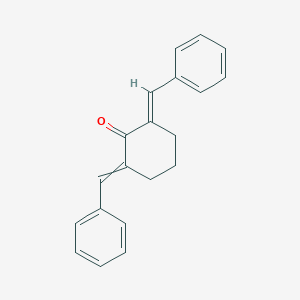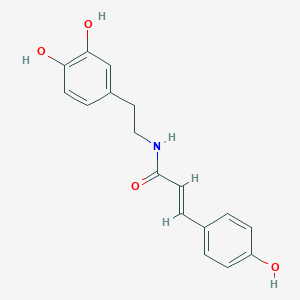![molecular formula C15H18N2OS2 B188977 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo- CAS No. 3698-10-0](/img/structure/B188977.png)
4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo- is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo- is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of β-secretase, an enzyme that is involved in the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo- are diverse and depend on the specific application. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation, improve insulin sensitivity, and inhibit bacterial growth. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo- is its broad range of pharmacological activities, which makes it a versatile compound for various applications. However, its complex synthesis method and limited solubility in aqueous solutions can pose challenges for lab experiments.
Future Directions
There are several future directions for the research and development of 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer, inflammation, and Alzheimer's disease. Another direction is to develop more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to elucidate the mechanism of action and optimize the pharmacological properties of the compound.
Synthesis Methods
The synthesis of 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo- is a multi-step process that involves the reaction of various chemicals. The first step involves the condensation of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then cyclized with chloroacetic acid to form the 4-thiazolidinone ring. Finally, the propyl group is added to the nitrogen atom to obtain the desired product.
Scientific Research Applications
4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo- has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-tumor, anti-inflammatory, anti-diabetic, and anti-bacterial properties. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease.
properties
CAS RN |
3698-10-0 |
|---|---|
Product Name |
4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo- |
Molecular Formula |
C15H18N2OS2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
5-[[4-(dimethylamino)phenyl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H18N2OS2/c1-4-9-17-14(18)13(20-15(17)19)10-11-5-7-12(8-6-11)16(2)3/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
GPYZUAGEWSHVQW-RAXLEYEMSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/SC1=S |
SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=S |
Other CAS RN |
3698-10-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




